N-(4-oxo-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-phenylacetamide
Overview
Description
N-(4-oxo-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.18239829 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
N-(4-oxo-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-phenylacetamide and its derivatives have been researched for their antimicrobial properties. For instance, certain derivatives have shown antibacterial potency against strains like E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against fungi like A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).
Synthesis and Structural Applications
The compound and its analogs have been utilized in various synthetic processes. For example, derivatives were synthesized through reactions like condensation and amination, showcasing their versatility in organic synthesis (Abdalha et al., 2011). This indicates their potential application in the development of novel compounds with varying structural features.
Potential in Anticancer Research
Derivatives of this compound have been investigated for their potential as anticancer agents. Some synthesized derivatives have shown selective effects on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule et al., 2013). This suggests their promise in the development of new anticancer and anti-inflammatory drugs.
Inhibitory Activity against Enzymes
These compounds have also been studied for their inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase (Gangjee et al., 2008). Such studies are crucial for understanding their potential therapeutic applications, particularly in the treatment of diseases where these enzymes play a key role.
Use in Platelet Aggregation Inhibition
Research has also been conducted on derivatives of this compound for their ability to inhibit platelet aggregation, which is a critical factor in cardiovascular diseases (Ishikawa et al., 1981). Such studies contribute to the development of new therapeutic agents for cardiovascular health management.
Properties
IUPAC Name |
N-(4-oxo-2-pentyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-2-3-5-14-19-24-22-21(17-12-8-9-13-18(17)29-22)23(28)26(19)25-20(27)15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGFSRCTUSOJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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